N-(Cyanomethyl)-2-[4-(difluoromethylsulfonyl)phenyl]-N-propylacetamide
Description
N-(Cyanomethyl)-2-[4-(difluoromethylsulfonyl)phenyl]-N-propylacetamide is a synthetic acetamide derivative characterized by a cyanomethyl group and a propyl substituent on the nitrogen atom. Its phenyl ring is para-substituted with a difluoromethylsulfonyl group, a feature that enhances its electronic and steric properties.
Properties
IUPAC Name |
N-(cyanomethyl)-2-[4-(difluoromethylsulfonyl)phenyl]-N-propylacetamide | |
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C14H16F2N2O3S/c1-2-8-18(9-7-17)13(19)10-11-3-5-12(6-4-11)22(20,21)14(15)16/h3-6,14H,2,8-10H2,1H3 | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
WZVMUZSHDNKPOE-UHFFFAOYSA-N | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CCCN(CC#N)C(=O)CC1=CC=C(C=C1)S(=O)(=O)C(F)F | |
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C14H16F2N2O3S | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
330.35 g/mol | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Mechanism of Action
Target of Action
Similar compounds have been found to target the insect ryanodine receptor (ryr). The RyR plays a crucial role in muscle contraction and neuronal signaling by controlling the release of calcium ions.
Mode of Action
Compounds with similar structures have been suggested to act as possible activators of the insect ryr. Activation of the RyR leads to an increase in intracellular calcium levels, which can disrupt normal cellular processes.
Biological Activity
N-(Cyanomethyl)-2-[4-(difluoromethylsulfonyl)phenyl]-N-propylacetamide is a synthetic compound that has garnered attention due to its potential biological activities. This article explores its biological activity, focusing on antimicrobial properties, structure-activity relationships (SAR), and relevant case studies.
Chemical Structure and Properties
The compound features a cyanomethyl group, a difluoromethylsulfonyl substituent on the phenyl ring, and a propylacetamide backbone. These structural components are significant for its biological activity.
| Component | Structure |
|---|---|
| Cyanomethyl Group | -CN |
| Difluoromethylsulfonyl Group | -SO2CF2 |
| Propylacetamide Backbone | -C3H7-NH-C(=O)-CH3 |
Antimicrobial Activity
Recent studies indicate that compounds with similar structures exhibit notable antimicrobial properties. For instance, chloroacetamides have shown effectiveness against various pathogens, including Gram-positive and Gram-negative bacteria as well as fungi. The biological activity often correlates with the lipophilicity of the compounds, which facilitates membrane penetration.
- Mechanism of Action : The presence of halogenated groups enhances the compound's ability to interact with bacterial membranes, thereby disrupting their integrity.
- Test Organisms : Commonly tested strains include Staphylococcus aureus, Escherichia coli, and Candida albicans.
Structure-Activity Relationship (SAR)
The SAR studies indicate that variations in substituents on the phenyl ring significantly influence biological activity. For example, the introduction of electron-withdrawing groups like difluoromethyl enhances potency against certain bacterial strains.
Case Studies
- Study on Chloroacetamides : A study evaluated various N-substituted chloroacetamides for antimicrobial potential using quantitative structure-activity relationship (QSAR) analysis. Results suggested that compounds with specific substituents exhibited higher activity against S. aureus and MRSA due to their enhanced lipophilicity and ability to penetrate cell membranes .
- Anthelmintic Activity : Research into related acetamides showed promising results in paralyzing and killing earthworms in laboratory settings, indicating potential for broader biological applications beyond antimicrobial activity .
Comparison with Similar Compounds
Structural Analog 1: N-(4-(Cyanomethyl)phenyl)-2-((5-methyl-5H-[1,2,4]triazino[5,6-b]indol-3-yl)thio)acetamide (Compound 23)
Key Features :
- Core Structure: Shares the acetamide backbone but incorporates a triazinoindole-thioether moiety.
- Substituents: Cyanomethyl group on the phenyl ring; lacks the difluoromethylsulfonyl group.
- Physicochemical Data :
Comparison :
- The absence of a propyl chain in Compound 23 may reduce lipophilicity compared to the target molecule.
Structural Analog 2: CYT387 (N-(Cyanomethyl)-4-(2-{[4-(4-morpholinyl)phenyl]amino}-4-pyrimidinyl)benzamide)
Key Features :
- Core Structure : Benzamide instead of acetamide; includes a pyrimidinyl-morpholine pharmacophore.
- Substituents: Cyanomethyl group on the benzamide nitrogen; morpholine enhances solubility.
Comparison :
Structural Analog 3: Pyrimidine-Based Sulfonamide Derivatives
Key Features :
Comparison :
- The pyrimidine core in these analogs enables DNA intercalation or kinase inhibition, diverging from the acetamide-based mechanism of the target compound.
- The difluoromethylsulfonyl group in the target compound likely exhibits greater electronegativity than the sulfamoyl groups in CF2–CF4 analogs, influencing binding affinity.
Data Tables
Research Findings and Implications
- Metabolic Stability : The propyl chain in the target compound may improve metabolic stability over shorter-chain analogs (e.g., Compound 23’s methyl group) .
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
